An In-depth Technical Guide to 3-Methoxyphenmetrazine (3-MPM)
An In-depth Technical Guide to 3-Methoxyphenmetrazine (3-MPM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Methoxyphenmetrazine (3-MPM), also known by its IUPAC name 2-(3-methoxyphenyl)-3-methylmorpholine, is a designer drug and a structural analog of phenmetrazine, a once-popular anorectic with stimulant properties.[1] As a member of the substituted phenmetrazine class, 3-MPM is of significant interest to the research community for its potential psychoactive effects and as a novel psychoactive substance (NPS). This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and expected pharmacological profile of 3-MPM, based on available data and research on closely related analogs. Due to the limited specific research on 3-MPM, this guide extrapolates information from related compounds to provide a foundational understanding for researchers.
Chemical Structure and Properties
3-Methoxyphenmetrazine is a substituted phenylmorpholine. The core structure consists of a morpholine (B109124) ring with a methyl group at the 3-position and a 3-methoxyphenyl (B12655295) group at the 2-position.
Chemical Identifiers[1]
| Identifier | Value |
| IUPAC Name | 2-(3-methoxyphenyl)-3-methylmorpholine |
| Molecular Formula | C₁₂H₁₇NO₂ |
| Molecular Weight | 207.27 g/mol |
| CAS Number | 1350768-49-8 |
| PubChem CID | 54673871 |
| SMILES | CC1C(OCCN1)C2=CC(=CC=C2)OC |
| InChI | InChI=1S/C12H17NO2/c1-9-12(15-7-6-13-9)10-4-3-5-11(8-10)14-2/h3-5,8-9,12-13H,6-7H2,1-2H3 |
Physicochemical Properties[1]
| Property | Value |
| XLogP3 | 1.9 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Exact Mass | 207.125928785 |
| Monoisotopic Mass | 207.125928785 |
| Topological Polar Surface Area | 30.5 Ų |
| Heavy Atom Count | 15 |
| Formal Charge | 0 |
| Complexity | 198 |
Synthesis
Proposed Synthetic Pathway
The synthesis of 3-MPM can be envisioned as a multi-step process starting from 1-(3-methoxyphenyl)propan-1-one.
Caption: Proposed synthetic workflow for 3-Methoxyphenmetrazine.
Experimental Protocol (Adapted from a related synthesis)
Step 1: α-Bromination of 1-(3-methoxyphenyl)propan-1-one
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To a solution of 1-(3-methoxyphenyl)propan-1-one in a suitable solvent (e.g., diethyl ether or chloroform), add a solution of bromine (Br₂) dropwise at a controlled temperature, often in the presence of a catalytic amount of hydrobromic acid (HBr).
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The reaction mixture is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
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The reaction is then quenched, and the product, 2-bromo-1-(3-methoxyphenyl)propan-1-one, is extracted and purified.
Step 2: Reaction with Ethanolamine
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The purified α-bromo ketone is dissolved in a suitable solvent (e.g., ethanol) and treated with an excess of ethanolamine.
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The reaction mixture is heated to reflux for several hours.
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After cooling, the solvent is removed under reduced pressure, and the resulting intermediate, 2-((2-hydroxyethyl)amino)-1-(3-methoxyphenyl)propan-1-one, is isolated.
Step 3: Reduction and Cyclization
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The intermediate from Step 2 is dissolved in a suitable solvent (e.g., methanol) and treated with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in portions at a low temperature.
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After the reduction is complete, the reaction is carefully acidified with a strong acid, such as concentrated sulfuric acid (H₂SO₄), to facilitate the intramolecular cyclization (ring closure) to form the morpholine ring.
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The final product, 3-Methoxyphenmetrazine, is then isolated and purified using standard techniques such as column chromatography or crystallization.
Pharmacological Properties
Specific pharmacological data for 3-Methoxyphenmetrazine is not currently available in the peer-reviewed literature. However, based on its structural similarity to other phenmetrazine analogs, it is predicted to act as a monoamine transporter inhibitor and/or releasing agent.
Expected Mechanism of Action
3-MPM is anticipated to interact with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT). This interaction would lead to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant effects.
Caption: Hypothesized signaling pathway of 3-Methoxyphenmetrazine.
Monoamine Transporter Activity of Related Compounds
The following table summarizes the in vitro monoamine transporter activity of phenmetrazine and its methyl- and fluoro-substituted analogs. This data can be used to infer the potential activity of 3-MPM.
| Compound | DAT IC₅₀ (μM) | NET IC₅₀ (μM) | SERT IC₅₀ (μM) | Reference |
| Phenmetrazine | 0.087 | 0.041 | 13.1 | [2] |
| 3-Methylphenmetrazine | >10 | 1.93 | >10 | [2] |
| 4-Methylphenmetrazine | 1.93 | 0.58 | 0.93 | [2] |
| 3-Fluorophenmetrazine | 0.24 | 0.03 | >10 | N/A |
Note: Lower IC₅₀ values indicate higher potency.
Based on these trends, it is plausible that 3-Methoxyphenmetrazine will exhibit significant activity at DAT and NET, with weaker effects at SERT. The methoxy (B1213986) group at the 3-position of the phenyl ring may influence its potency and selectivity compared to the methyl and fluoro analogs.
Experimental Protocols for Pharmacological Evaluation
To determine the precise pharmacological profile of 3-MPM, a series of in vitro assays are required. The following are generalized protocols for assessing monoamine transporter activity.
Monoamine Transporter Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into synaptosomes or cells expressing the respective transporters.
Workflow:
Caption: Experimental workflow for monoamine transporter uptake assay.
Methodology:
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Preparation of Synaptosomes/Cells: Isolate synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for SERT, cortex for NET) of rodents or use cultured cell lines stably expressing the human recombinant monoamine transporters.
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Incubation: Pre-incubate the synaptosomes or cells with varying concentrations of 3-MPM or a reference compound.
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Initiation of Uptake: Add a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).
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Termination of Uptake: After a short incubation period, rapidly terminate the uptake process by filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
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Data Analysis: Determine the concentration of 3-MPM that inhibits 50% of the specific uptake (IC₅₀ value) by non-linear regression analysis of the concentration-response curves.
Monoamine Release Assay
This assay determines if a compound induces the release of pre-loaded radiolabeled monoamines from synaptosomes or cells.
Methodology:
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Loading: Incubate synaptosomes or cells with a radiolabeled monoamine to allow for its uptake into the cytoplasm.
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Washing: Wash the preparations to remove extracellular radioligand.
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Superfusion: Place the loaded synaptosomes or cells in a superfusion apparatus and perfuse with buffer to establish a stable baseline of spontaneous efflux.
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Drug Application: Introduce varying concentrations of 3-MPM into the superfusion buffer.
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Fraction Collection: Collect fractions of the superfusate at regular intervals.
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Quantification: Measure the radioactivity in each fraction to determine the amount of released monoamine.
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Data Analysis: Calculate the amount of release stimulated by 3-MPM above the basal efflux and determine the EC₅₀ value (the concentration that produces 50% of the maximal effect).
Conclusion
3-Methoxyphenmetrazine is a designer drug with a chemical structure that suggests stimulant properties mediated by the inhibition of monoamine transporters. While specific pharmacological data for this compound is lacking, a comprehensive understanding can be inferred from the study of its close analogs. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize 3-MPM and to investigate its detailed pharmacological profile. Further research is necessary to fully elucidate the specific receptor binding affinities, mechanism of action, and potential physiological effects of this novel psychoactive substance.
References
- 1. 3-Methoxyphenmetrazine | C12H17NO2 | CID 54673871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers - PMC [pmc.ncbi.nlm.nih.gov]
